Laninamivir Octanoate: A Long-Acting Neuraminidase Inhibitor for Influenza
Laninamivir Octanoate: A Long-Acting Neuraminidase Inhibitor for Influenza
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laninamivir octanoate is a long-acting, inhaled neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza. Administered as a prodrug, it is rapidly converted in the respiratory tract to its active metabolite, laninamivir. This active form exhibits potent inhibitory activity against a wide range of influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir. A key feature of laninamivir is its prolonged retention in the lungs, allowing for a single-dose treatment regimen. This technical guide provides a comprehensive overview of laninamivir octanoate, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical and clinical efficacy, and detailed experimental protocols relevant to its study.
Mechanism of Action
Laninamivir octanoate's therapeutic effect stems from the potent and sustained inhibition of the influenza virus neuraminidase enzyme by its active metabolite, laninamivir.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1] By blocking this enzymatic activity, laninamivir prevents the spread of the virus to other cells in the respiratory tract, thereby curtailing the infection.
The long-acting nature of laninamivir is attributed to its slow dissociation from the neuraminidase enzyme and its prolonged retention within the respiratory tract following a single inhaled dose.[2]
Below is a diagram illustrating the influenza virus life cycle and the point of intervention for neuraminidase inhibitors.
Caption: Influenza virus life cycle and the inhibitory action of Laninamivir.
Pharmacokinetics and Pharmacodynamics
Laninamivir octanoate is administered via inhalation as a dry powder or through a nebulizer.[3] Following administration, the prodrug is rapidly hydrolyzed to the active laninamivir in the respiratory tract.
Pharmacokinetic Profile
The pharmacokinetic parameters of laninamivir octanoate and its active metabolite, laninamivir, have been evaluated in healthy volunteers. A key characteristic is the rapid appearance of the prodrug in plasma, followed by a slower decline of the active metabolite, which exhibits a long half-life.[4]
Table 1: Pharmacokinetic Parameters of Laninamivir Octanoate and Laninamivir in Healthy Adults
| Parameter | Laninamivir Octanoate (40 mg, DPI) | Laninamivir (from 40 mg LO, DPI) | Laninamivir (from 160 mg LO, Nebulizer) |
| Cmax (ng/mL) | - | 54.8 (11.8)[3] | 26.6 (1.6)[3] |
| Tmax (hr) | 0.25 (median)[4] | 4.0 (median)[4] | 6.0 (median)[3] |
| t1/2 (hr) | 2.6[5] | 74.4[4] | 115.6 (46.1)[3] |
| AUCinf (ng·h/mL) | - | 5,059 (2,650)[3] | 1,629 (609)[3] |
| Values are presented as mean (SD) unless otherwise stated. DPI: Dry Powder Inhaler; LO: Laninamivir Octanoate. |
Pharmacodynamics: In Vitro Inhibitory Activity
Laninamivir demonstrates potent inhibitory activity against a broad spectrum of influenza A and B viruses, including strains resistant to oseltamivir. The 50% inhibitory concentration (IC50) values highlight its efficacy.
Table 2: In Vitro Neuraminidase Inhibitory Activity of Laninamivir
| Influenza Virus Strain | Laninamivir IC50 (nM) |
| Influenza A(H1N1)pdm09 | 0.27 ± 0.05[6] |
| Influenza A(H3N2) | 0.62 ± 0.05[6] |
| Influenza B | 3.26 ± 0.26[6] |
| Oseltamivir-resistant H1N1 (H275Y) | Effective inhibition reported[1] |
| Avian Influenza H5N1 | Effective inhibition reported[1] |
| Values are presented as mean ± standard deviation. |
Preclinical and Clinical Efficacy
The efficacy of laninamivir octanoate has been established through extensive preclinical animal models and human clinical trials.
In Vivo Efficacy in Animal Models
In mouse models of influenza infection, a single intranasal administration of laninamivir octanoate has been shown to be superior or equivalent to repeated administrations of oseltamivir in reducing viral titers in the lungs and improving survival rates, even against highly lethal influenza strains.[7][8]
Clinical Efficacy in Humans
Clinical trials in adults and children have demonstrated that a single inhaled dose of laninamivir octanoate is effective for the treatment of seasonal influenza.[2][9] Comparative studies have shown its non-inferiority to a standard 5-day course of oral oseltamivir.[9]
Table 3: Clinical Efficacy of Laninamivir Octanoate vs. Oseltamivir in Adults with Seasonal Influenza
| Efficacy Endpoint | Laninamivir Octanoate (40 mg, single dose) | Oseltamivir (75 mg, twice daily for 5 days) |
| Median Time to Illness Alleviation (hours) | 73.0[9] | 73.6[9] |
| Proportion of Patients Shedding Virus on Day 3 | 27.6%[10] | 37.7%[10] |
| Overall Efficacy Rate (Physician's Judgment) | 97.6% (Type A), 93.3% (Type B)[11] | - |
Post-marketing surveillance has further confirmed the effectiveness of laninamivir octanoate in a real-world clinical setting.[11] Studies have also shown a lower rate of viral shedding in patients treated with laninamivir compared to oseltamivir.[10]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of laninamivir octanoate.
Neuraminidase Inhibition Assay
This assay quantifies the inhibitory activity of laninamivir against the influenza neuraminidase enzyme.
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Methodology:
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Virus Preparation: Influenza virus stocks are diluted to an appropriate concentration.
-
Compound Dilution: Laninamivir is serially diluted to create a range of concentrations.
-
Incubation with Inhibitor: The virus is pre-incubated with the various concentrations of laninamivir to allow for binding to the neuraminidase enzyme.
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Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Enzymatic Reaction: The mixture is incubated at 37°C to allow the neuraminidase to cleave the substrate.
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
IC50 Calculation: The concentration of laninamivir that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration.
In Vivo Mouse Model of Influenza Infection
This model is used to assess the in vivo efficacy of antiviral compounds.
Methodology:
-
Animal Model: Typically, BALB/c mice are used.
-
Virus Inoculation: Mice are anesthetized and intranasally inoculated with a specific dose of an influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).
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Treatment Administration: Laninamivir octanoate is administered intranasally as a single dose at a specified time point post-infection. Control groups may receive a placebo or a comparator drug like oseltamivir.
-
Monitoring: Mice are monitored daily for changes in body weight, signs of illness, and survival for a defined period (e.g., 20 days).
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Viral Titer Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the viral load using a plaque assay.[12]
Plaque Assay for Viral Titration
This assay is the gold standard for quantifying infectious virus particles.
Methodology:
-
Cell Culture: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is prepared in multi-well plates.[13]
-
Serial Dilution: The virus-containing sample (e.g., lung homogenate) is serially diluted.
-
Infection: The cell monolayers are infected with the virus dilutions.
-
Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict the spread of progeny virus to adjacent cells.[13]
-
Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
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Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaque-forming units (PFU) per milliliter is then calculated based on the dilution factor.[14]
Conclusion
Laninamivir octanoate represents a significant advancement in the management of influenza. Its unique long-acting profile, delivered through a single inhaled dose, offers a convenient and effective treatment option. The potent and broad-spectrum activity against various influenza strains, including those resistant to other antivirals, underscores its clinical importance. The data presented in this technical guide, from in vitro inhibitory assays to robust clinical trials, provide a strong foundation for its continued use and for future research in the field of anti-influenza drug development.
References
- 1. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Acting Neuraminidase Inhibitor Laninamivir Octanoate (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of laninamivir octanoate in mice with advanced inflammation stage caused by infection of highly lethal influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-acting neuraminidase inhibitor laninamivir octanoate versus oseltamivir for treatment of influenza: A double-blind, randomized, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 13. Influenza virus plaque assay [protocols.io]
- 14. protocols.io [protocols.io]
